molecular formula C18H15F2N3O4S B12937400 1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione CAS No. 849064-39-7

1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione

Cat. No.: B12937400
CAS No.: 849064-39-7
M. Wt: 407.4 g/mol
InChI Key: VDJFSBCLGDWBFU-UHFFFAOYSA-N
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Description

Structural Isomerism

The compound’s structure precludes significant structural isomerism due to the fixed positions of its substituents:

  • The isopropylsulfonyl group is bound exclusively to nitrogen at position 1 of the benzimidazole ring, as dictated by the IUPAC name.
  • The amino group occupies position 2, while the ethane-1,2-dione bridge attaches to position 6.

Potential isomerism could theoretically arise from:

  • Alternate substitution patterns on the benzimidazole ring (e.g., amino group at position 5 instead of 2).
  • Variations in the sulfonyl group’s attachment site (e.g., nitrogen at position 3 instead of 1).

However, such isomers are not observed for this compound, as its synthetic pathway and registry data confirm a single, well-defined structure.

Tautomeric Considerations

The 1H-benzo[d]imidazole core exhibits tautomerism in its protonated form, where the hydrogen atom may shift between the two nitrogen atoms (N1 and N3). However, the presence of the isopropylsulfonyl group at N1 locks the tautomeric state by occupying the hydrogen-binding site, effectively suppressing tautomeric interconversion.

The ethane-1,2-dione moiety (a diketone) adopts a planar, fully conjugated keto form under standard conditions. Enol tautomerism is disfavored due to the electron-withdrawing effects of the adjacent fluorinated phenyl group, which stabilize the diketone structure.

Properties

CAS No.

849064-39-7

Molecular Formula

C18H15F2N3O4S

Molecular Weight

407.4 g/mol

IUPAC Name

1-(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione

InChI

InChI=1S/C18H15F2N3O4S/c1-9(2)28(26,27)23-15-7-10(3-6-14(15)22-18(23)21)16(24)17(25)12-5-4-11(19)8-13(12)20/h3-9H,1-2H3,(H2,21,22)

InChI Key

VDJFSBCLGDWBFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=O)C(=O)C3=C(C=C(C=C3)F)F)N=C1N

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-1H-benzimidazole Derivative

The benzimidazole core with an amino group at position 2 is a key intermediate. Literature reports several methods for synthesizing 2-aminobenzimidazole derivatives, typically starting from o-phenylenediamine or substituted anilines.

Parameter Details
Starting material o-Phenylenediamine or 2-aminobenzimidazole (CAS 934-32-7)
Reaction conditions Reflux in ethanol for 4 hours
Purification Silica gel column chromatography (ethyl acetate/n-hexane 1:3), recrystallization in ethanol
Yield Approximately 61.2%
Characterization 1H NMR, ESIMS confirming molecular ion at m/z 280.14 (M+H)+

This step forms the benzimidazole ring with the amino group intact, providing a platform for further functionalization.

Introduction of the Isopropylsulfonyl Group

The isopropylsulfonyl substituent is introduced at the benzimidazole nitrogen (N-1). Sulfonylation typically involves reaction of the benzimidazole with an appropriate sulfonyl chloride or sulfonylating agent under basic conditions.

Parameter Details
Reagents Isopropylsulfonyl chloride or equivalent sulfonylating agent
Base Cesium carbonate or other strong base
Solvent tert-Butyl alcohol or other polar aprotic solvents
Temperature 90–110 °C
Time 16 hours
Catalysts Copper(I) iodide and 8-hydroxyquinoline as ligands for copper-catalyzed coupling
Reaction vessel Sealed tube or microwave vial
Purification Column chromatography (DCM/MeOH/NH4OH 89:10:1)
Yield Approximately 69%

This copper-catalyzed N-sulfonylation is efficient and allows for the introduction of the isopropylsulfonyl group with good yield and purity.

Coupling with 2,4-Difluorophenyl Ethanedione Moiety

The final step involves coupling the functionalized benzimidazole with the 2-(2,4-difluorophenyl)ethane-1,2-dione fragment. This diketone moiety can be introduced via acylation or condensation reactions.

Parameter Details
Starting materials Functionalized benzimidazole intermediate, 2,4-difluorophenyl ethanedione or precursor
Reaction type Nucleophilic substitution or condensation to form the ethanedione linkage
Solvent Ethanol or other suitable organic solvent
Temperature Reflux or controlled heating
Time Several hours (typically 4–16 h)
Purification Silica gel chromatography, recrystallization
Characterization NMR, LC-MS, HPLC to confirm structure and purity

While direct literature on this exact coupling is limited, analogous methods for attaching substituted phenyl ethanediones to heterocycles are well documented and involve standard carbonyl chemistry techniques.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
1 Benzimidazole formation o-Phenylenediamine, ethanol, reflux 4 h ~61 Purification by column chromatography
2 N-Sulfonylation Isopropylsulfonyl chloride, CuI, Cs2CO3, t-BuOH, 90–110 °C, 16 h ~69 Copper-catalyzed, sealed tube
3 Coupling with ethanedione Functionalized benzimidazole, 2,4-difluorophenyl ethanedione, reflux Variable Standard acylation/condensation methods

Research Findings and Notes

  • The copper-catalyzed N-sulfonylation method is a robust and widely used approach for introducing sulfonyl groups onto nitrogen heterocycles, providing good yields and selectivity.
  • The benzimidazole core synthesis is well-established, with multiple protocols available for amino-substituted derivatives, facilitating the preparation of diverse analogs.
  • The coupling of benzimidazole derivatives with difluorophenyl ethanedione fragments requires careful control of reaction conditions to avoid side reactions due to the reactive diketone functionality.
  • Purification typically involves silica gel chromatography and recrystallization to achieve high purity suitable for further applications.
  • Analytical techniques such as NMR, LC-MS, and HPLC are essential for confirming the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have indicated that compounds with benzimidazole moieties exhibit significant anticancer activities. The specific compound has shown promise as an inhibitor of certain kinases involved in cancer progression. For instance, the inhibition of the PI3K/Akt/mTOR signaling pathway has been linked to the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Research indicates that derivatives of benzimidazole can exhibit activity against various bacterial strains. In vitro studies have demonstrated that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, which is particularly relevant in the context of rising antibiotic resistance .

Pharmacology

Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown potential as a selective inhibitor for certain kinases, which are critical in signaling pathways associated with various diseases, including cancer and inflammatory conditions. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Neuroprotective Effects
Emerging research suggests that compounds similar to 1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione may possess neuroprotective properties. Studies have indicated that such compounds can reduce oxidative stress and inflammation in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Material Science

Nanocomposite Development
The incorporation of this compound into nanocomposites has been explored for enhancing material properties. It can be used as a functional additive in polymers to improve thermal stability and mechanical strength. The unique electronic properties of benzimidazole derivatives allow for their application in electronic devices and sensors .

Case Studies

Study Findings Application
Study on Anticancer ActivityThe compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through the PI3K/Akt pathway.Potential anticancer drug development.
Antimicrobial Efficacy StudyDemonstrated significant inhibition of E. coli and S. aureus growth at low concentrations.Development of new antimicrobial agents.
Neuroprotection ResearchReduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents.Therapeutic strategies for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to cell signaling or metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzo[d]imidazole Derivatives

Compound Name / ID Core Structure Key Substituents Functional Groups
Target Compound Benzo[d]imidazole 2-Amino, 1-(isopropylsulfonyl), 6-yl-ethane-1,2-dione, 2,4-difluorophenyl Sulfonyl, diketone, fluorinated aryl
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole Benzo[d]imidazole 4-Fluorophenyl, 6-methyl Fluorinated aryl, methyl
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole Benzo[d]imidazole Benzo[d][1,3]dioxol-5-yloxy, 5-fluoro, substituted phenyl Dioxolane, fluorinated, aryl
2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols Imidazole 5-Nitro, 1,2-dimethyl, arylethanol Nitro, hydroxyl, aryl

Key Observations :

  • The 2,4-difluorophenyl moiety increases lipophilicity compared to mono-fluorinated derivatives (e.g., ), which may improve membrane permeability.
  • The ethane-1,2-dione group introduces a reactive diketone, distinct from hydroxyl or ester functionalities in analogs like arylethanols .

Key Observations :

  • Sodium metabisulfite (Na₂S₂O₅) is a common reagent in benzo[d]imidazole synthesis, facilitating cyclization under heating (e.g., 120°C in DMF or ethanol ).
  • TDAE methodology enables unique C–C bond formations in nitroimidazole derivatives but is absent in benzo[d]imidazole syntheses.

Notes

The isopropylsulfonyl group in the target compound is structurally unique among analogs, likely influencing solubility and target binding.

Fluorination at 2,4-difluorophenyl positions may confer superior metabolic stability compared to mono-fluorinated analogs .

Synthesis protocols for the target compound remain speculative but may align with Na₂S₂O₅-mediated cyclization methods .

Biological Activity

The compound 1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione is a novel benzimidazole derivative that has garnered interest due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-viral, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Core Structure : Benzimidazole
  • Functional Groups :
    • Isopropylsulfonyl group
    • Amino group
    • Difluorophenyl group
    • Ethane-1,2-dione moiety

This unique combination of functional groups contributes to its biological activity.

Antiviral Activity

Research has indicated that benzimidazole derivatives possess significant antiviral properties. Specifically, studies have shown that compounds similar to the target compound exhibit inhibition against the Hepatitis B virus (HBV). For instance, a study identified 1-isopropylsulfonyl-2-amine benzimidazole derivatives as effective inhibitors of HBV replication, suggesting that the target compound may exhibit similar antiviral activity due to its structural similarities .

Anticancer Properties

Benzimidazole derivatives have also been explored for their anticancer potential. The mechanism of action often involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation. In vitro studies have demonstrated that certain benzimidazole compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signal transduction pathways and the inhibition of DNA synthesis .

Antioxidant Activity

The antioxidant potential of benzimidazole derivatives has been documented in various studies. Compounds with similar structures have shown promising results in scavenging free radicals and reducing oxidative stress in cellular models. This antioxidant activity is crucial for protecting cells from damage that can lead to chronic diseases, including cancer and neurodegenerative disorders .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in viral replication or cancer cell metabolism by binding to their active sites.
  • Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways, leading to reduced proliferation or increased apoptosis in targeted cells.
  • Oxidative Stress Reduction : By scavenging free radicals, the compound can mitigate oxidative damage within cells.

Research Findings and Case Studies

StudyFindings
Li et al. (2007)Identified isopropylsulfonyl benzimidazole derivatives as inhibitors of HBV; suggested structural modifications could enhance efficacy .
ResearchGate (2013)Reported on the anticancer properties of benzimidazole derivatives; indicated potential for inducing apoptosis in various cancer cell lines .
SciELO (2021)Demonstrated antioxidant activity in hydroxylated benzimidazole analogs; highlighted their potential in reducing oxidative stress .

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